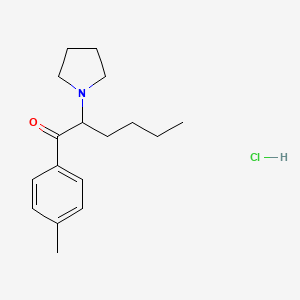
TCS-21311-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TCS-21311-d8: is a deuterated analog of TCS-21311, a potent and selective inhibitor of Janus kinase 3 (JAK3). This compound is primarily used in biochemical research, particularly in the study of proteomics and signal transduction pathways. The molecular formula of this compound is C27H17D8F3N4O4, and it has a molecular weight of 534.56 .
科学的研究の応用
Chemistry: TCS-21311-d8 is used in the study of chemical reactions and mechanisms, particularly those involving deuterium. Its unique properties make it valuable for tracing reaction pathways and understanding the behavior of deuterated compounds .
Biology: In biological research, this compound is employed to investigate the role of JAK3 in cellular signaling and immune responses. It helps in elucidating the molecular mechanisms underlying various biological processes .
Medicine: The compound is used in preclinical studies to explore its potential therapeutic applications, particularly in the treatment of autoimmune diseases and inflammatory conditions. Its ability to selectively inhibit JAK3 makes it a promising candidate for drug development .
Industry: this compound is utilized in the pharmaceutical industry for the development of new drugs and therapeutic agents. Its deuterated nature enhances the stability and metabolic profile of potential drug candidates .
作用機序
Target of Action
TCS-21311-d8 is a potent inhibitor of Janus Kinase 3 (JAK3) . JAK3 is a member of the Janus kinase family, which also includes JAK1, JAK2, and Tyk2 . These kinases play a key role in initiating signaling events triggered by cytokines . In addition to JAK3, this compound also inhibits Glycogen Synthase Kinase 3 beta (GSK-3β) , Protein Kinase C alpha (PKCα) , and Protein Kinase C theta (PKCθ) .
Mode of Action
This compound inhibits JAK3 by binding to the kinase domain, thereby preventing the phosphorylation of substrates and the initiation of downstream signaling pathways . It is highly selective for JAK3 over JAK1, JAK2, and Tyk2 . The compound also inhibits GSK-3β, PKCα, and PKCθ .
Biochemical Pathways
The inhibition of JAK3 by this compound impacts the JAK-STAT signaling pathway, which is crucial for various cellular processes, including cell growth, differentiation, and immune response . The inhibition of GSK-3β, PKCα, and PKCθ can also affect multiple cellular pathways, including those involved in cell survival, proliferation, and inflammation .
Result of Action
The inhibition of JAK3 by this compound can lead to the modulation of immune responses, making it a potential therapeutic target for inflammatory diseases, autoimmune diseases, and organ transplant rejection . The inhibition of GSK-3β, PKCα, and PKCθ can also have various cellular effects, depending on the specific cellular context .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of TCS-21311-d8 involves the incorporation of deuterium atoms into the molecular structure of TCS-21311The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the integrity of the deuterated compound. The compound is usually produced in solid form and stored at low temperatures to preserve its stability .
化学反応の分析
Types of Reactions: TCS-21311-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
類似化合物との比較
TCS-21311: The non-deuterated analog of TCS-21311-d8, also a potent JAK3 inhibitor.
NIBR3049: Another JAK3 inhibitor with similar selectivity and potency.
CP-690550 (Tofacitinib): A well-known JAK inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases.
Uniqueness: this compound is unique due to its deuterated nature, which enhances its stability and metabolic properties compared to its non-deuterated counterparts. This makes it a valuable tool in research and drug development, offering advantages in terms of pharmacokinetics and efficacy .
特性
CAS番号 |
1795025-02-3 |
|---|---|
分子式 |
C27H25F3N4O4 |
分子量 |
534.565 |
IUPAC名 |
3-(1H-indol-3-yl)-4-[5-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C27H25F3N4O4/c1-26(2,38)25(37)34-11-9-33(10-12-34)15-7-8-19(27(28,29)30)17(13-15)21-22(24(36)32-23(21)35)18-14-31-20-6-4-3-5-16(18)20/h3-8,13-14,31,38H,9-12H2,1-2H3,(H,32,35,36)/i9D2,10D2,11D2,12D2 |
InChIキー |
CLGRAWDGLMENOD-PMCMNDOISA-N |
SMILES |
CC(C)(C(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(F)(F)F)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54)O |
同義語 |
3-[5-[4-(2-Hydroxy-2-methyl-1-oxopropyl)-1-(piperazinyl-d8)]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione; TCS 21311-d8; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 3,6-diazabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B586182.png)
![Methyl 2-[4-(dibromomethyl)phenyl]benzoate](/img/structure/B586185.png)




